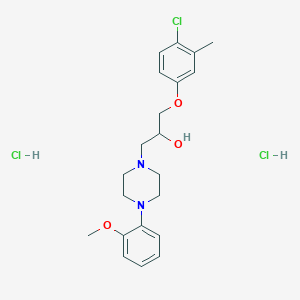
1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H29Cl3N2O3 and its molecular weight is 463.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound noted for its complex structure and potential pharmacological applications. Its molecular formula is C21H29Cl2N2O3, with a molecular weight of approximately 463.8 g/mol. The compound features a piperazine moiety, which is often associated with various biological activities, particularly in the modulation of neurotransmitter systems.
Structural Characteristics
The compound's structure includes:
- Piperazine Ring : Known for its interactions with neurotransmitter receptors.
- Chloro-substituted Phenoxy Group : This functional group may enhance bioactivity by influencing receptor affinity.
- Methoxy-substituted Phenyl Group : This addition potentially alters the lipophilicity and pharmacokinetics of the compound.
Biological Activity
Despite limited direct studies on this specific compound, insights can be drawn from related piperazine derivatives and structural analogs.
The presence of the piperazine ring suggests a likely interaction with G protein-coupled receptors (GPCRs) , which are crucial in many signaling pathways within cells. Piperazine derivatives have been shown to modulate various neurotransmitter systems, particularly serotonin and dopamine receptors, which are essential in mood regulation and anxiety disorders .
Potential Pharmacological Applications
- Antidepressant Activity : Compounds similar to this derivative have demonstrated potential as antidepressants by acting on serotonin receptors.
- Anxiolytic Effects : The modulation of dopamine pathways may provide anxiolytic properties, making it a candidate for anxiety treatment.
- Radioprotection : Some studies suggest that piperazine derivatives can offer protection against radiation-induced damage, indicating potential use in oncology .
Research Findings and Case Studies
While specific case studies on this compound are scarce, research on related piperazine derivatives provides valuable insights:
In Vitro Studies
In vitro studies have indicated that piperazine derivatives can significantly influence neurotransmitter levels. For instance, virtual screening has revealed that certain piperazine compounds bind effectively to acetylcholinesterase, enhancing cognitive functions .
Properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3.2ClH/c1-16-13-18(7-8-19(16)22)27-15-17(25)14-23-9-11-24(12-10-23)20-5-3-4-6-21(20)26-2;;/h3-8,13,17,25H,9-12,14-15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBBRVFWDNYUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














